Molecular Weight Differentiation: +4.03 Da Mass Shift vs. Unlabeled Rivastigmine Tartrate
Rivastigmine-d4 Tartrate Salt provides a +4.03 Da mass increment relative to unlabeled Rivastigmine Tartrate (404.45 g/mol vs. 400.42 g/mol), enabling unambiguous chromatographic co-elution with spectral resolution in the mass analyzer . This mass difference of approximately +1.01% exceeds the minimum recommended isotopic mass shift of +3 Da for LC-MS/MS internal standards to avoid natural isotope abundance interference from the analyte [1]. In comparison, structurally analogous non-isotopic internal standards such as escitalopram (MW = 324.39) or atazanavir-d5 (MW = 710.5) exhibit fundamentally different chromatographic retention times (ΔRT typically >1.0 min) and differential ionization efficiency that cannot be compensated for during sample processing or ion source fluctuations [2][3].
| Evidence Dimension | Molecular Weight and Mass Shift for MS Detection |
|---|---|
| Target Compound Data | 404.45 g/mol; +4.03 Da relative to unlabeled tartrate salt |
| Comparator Or Baseline | Rivastigmine Tartrate (unlabeled): 400.42 g/mol; Escitalopram (non-isotopic IS): 324.39 g/mol |
| Quantified Difference | +4.03 Da mass shift (1.01% mass increase); chromatographic co-elution with analyte |
| Conditions | Calculated molecular mass based on C₁₈H₂₄D₄N₂O₈ formula; chromatographic behavior in reversed-phase LC-MS/MS |
Why This Matters
This mass shift is sufficient for robust multiple reaction monitoring (MRM) without cross-talk from the analyte's M+4 natural isotopic peak, while preserving chromatographic co-elution essential for matrix effect correction.
- [1] WuXi AppTec. Considerations for Internal Standard Use in LC-MS Bioanalysis. 2025. View Source
- [2] ElKady EF, Mostafa EA. Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma. J Chromatogr Sci. 2023;61(5):453-460. View Source
- [3] Dolov M, et al. Validation of a highly sensitive assay for the determination of rivastigmine in human plasma for pharmacokinetic studies. J Chromatogr B. 2025;1268:124838. View Source
